molecular formula C13H16F3NO2 B3031220 4-Methoxy-N-((4-(trifluoromethyl)phenyl)methyl)-butanamide CAS No. 202402-01-5

4-Methoxy-N-((4-(trifluoromethyl)phenyl)methyl)-butanamide

Cat. No.: B3031220
CAS No.: 202402-01-5
M. Wt: 275.27 g/mol
InChI Key: QLZOWJNFLXSDSH-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    GET-73 primarily targets the metabotropic glutamate subtype 5 receptor (mGluR5) . mGluR5 is a promising target for the development of pharmacological treatments for alcohol dependence and other psychiatric conditions such as anxiety and depressive states .

    Mode of Action

    GET-73 acts as an antagonist at the mGluR5 receptor . This means it binds to the receptor and inhibits its activity.

    Biochemical Pathways

    The mGluR5 receptor is involved in the modulation of glutamate neurotransmission . Glutamate is a major excitatory neurotransmitter in the brain, and its dysregulation is implicated in a variety of neurological and psychiatric disorders. By acting on mGluR5, GET-73 may influence the glutamate system and thereby exert its effects.

    Pharmacokinetics

    The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of GET-73 are not fully elucidated. These properties are crucial in determining the bioavailability of a drug, i.e., the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect. More research is needed to understand the ADME properties of GET-73 .

    Result of Action

    It has been suggested that get-73 may modulate the indices of central glutamate and γ-aminobutyric acid (gaba) levels in recently abstinent subjects that meet alcohol use disorder (aud) criteria . It may also affect alcohol cue-induced brain activation .

    Biochemical Analysis

    Biochemical Properties

    It has been found to interact with human acetylcholinesterase and butyrylcholinesterase . These interactions could potentially influence various biochemical reactions within the body.

    Cellular Effects

    Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

    Molecular Mechanism

    The molecular mechanism of 4-Methoxy-N-((4-(trifluoromethyl)phenyl)methyl)-butanamide is complex and involves several binding interactions with biomolecules. It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .

    Preparation Methods

      Synthetic Routes: The synthetic routes for GET-73 are not widely documented, but it can be prepared through chemical synthesis.

      Reaction Conditions: Specific reaction conditions may vary, but GET-73 likely involves the modification of GHB or related compounds.

      Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.

  • Chemical Reactions Analysis

      Reactivity: GET-73 may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products formed during these reactions would depend on the specific synthetic pathway.

  • Scientific Research Applications

      Chemistry: GET-73’s role in neurotransmission modulation makes it relevant for neurochemistry research.

      Biology: It could be investigated for its impact on neuronal signaling pathways.

      Medicine: Its anti-alcohol and anxiolytic properties might have therapeutic implications.

      Industry: Although not widely explored, GET-73 could inspire novel drug development.

  • Comparison with Similar Compounds

      Uniqueness: GET-73’s distinct properties set it apart from other GHB analogues.

      Similar Compounds: While GET-73 stands out, other GHB derivatives exist, such as GHB itself and related compounds.

    Properties

    IUPAC Name

    4-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]butanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H16F3NO2/c1-19-8-2-3-12(18)17-9-10-4-6-11(7-5-10)13(14,15)16/h4-7H,2-3,8-9H2,1H3,(H,17,18)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QLZOWJNFLXSDSH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COCCCC(=O)NCC1=CC=C(C=C1)C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H16F3NO2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    275.27 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    202402-01-5
    Record name GET-73
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202402015
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name GET-73
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12928
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name N-[4-(trifluorometil)-benzil]-4-metossibutirramide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name GET-73
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5CLZ223FH
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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